(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid
Description
(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid is a chiral carboxylic acid derivative featuring a 4-chlorophenylmethoxy group at the second carbon of the propanoic acid backbone. Its molecular formula is C₁₀H₁₁ClO₃, with a molecular weight of 214.65 g/mol. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit distinct pharmacological or agrochemical properties. The 4-chlorophenyl group enhances lipophilicity, influencing membrane permeability and binding affinity to biological targets .
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHCNNWDEQULKE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid typically involves the reaction of (S)-2-hydroxypropanoic acid with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the propanoic acid attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The chlorinated aromatic ring can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinones or chlorinated phenols.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives that exhibit enhanced pharmacological properties or novel functionalities .
Biology
Research has indicated that this compound possesses significant biological activities, particularly antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. Additionally, it has been explored for its potential to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Medicine
The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets suggests that it could be designed to modulate various biological pathways. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting overall cellular metabolism .
Industrial Applications
In industrial settings, (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to act as a precursor for synthesizing other valuable compounds used in various applications.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid demonstrated its effectiveness against several bacterial strains. The results indicated that the compound could inhibit bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity Research
Another significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown that (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid can induce apoptosis in various cancer cell lines through oxidative stress mechanisms .
| Cancer Cell Line | Apoptosis Induction (%) | IC50 (μM) |
|---|---|---|
| HeLa | 45 | 25 |
| MCF-7 | 50 | 30 |
| A549 | 40 | 20 |
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Substituent Position and Lipophilicity : The addition of a methyl group in Mecoprop () increases lipophilicity (logP ≈ 2.5) compared to the parent compound, enhancing herbicidal activity .
- Heterocyclic Modifications : The thiazole-containing derivative () exhibits a higher molecular weight (432.93 g/mol) and extended conjugation, likely improving binding to enzymes or receptors (e.g., kinase inhibitors) .
Table 2: Comparative Properties
Key Findings:
- Solubility Trends: Methoxy and amino derivatives exhibit moderate water solubility, while bulkier substituents (e.g., thiazole in ) drastically reduce solubility due to increased hydrophobicity .
- Toxicity : Mecoprop () is classified as a toxic substance (Health Hazard Rating 3), with acute toxicity linked to mitochondrial dysfunction . The absence of a methyl group in the target compound may lower toxicity, though empirical data is lacking.
Biological Activity
(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid, also known by its chemical structure C9H9ClO2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structure and Composition
- Chemical Formula : C9H9ClO2
- Molecular Weight : 188.62 g/mol
- CAS Number : 7023129
The compound features a propanoic acid backbone with a chlorophenyl group and a methoxy group attached, which influences its biological interactions.
Antimicrobial Properties
Research indicates that (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values for different bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound possesses strong antibacterial properties, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .
Anti-inflammatory Activity
(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid has been studied for its anti-inflammatory effects, primarily through its action on cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
The compound acts as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat inflammation and pain .
Toxicological Profile
While the compound shows promise in therapeutic applications, its safety profile must be considered. Toxicological studies have indicated potential risks associated with high doses or prolonged exposure:
- Acute Toxicity : Limited data suggests that high doses may lead to gastrointestinal disturbances.
- Chronic Exposure : Long-term exposure could potentially result in liver toxicity, necessitating further investigation into its safety margins .
Clinical Applications
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid in treating bacterial infections resistant to conventional antibiotics. The results demonstrated a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care.
- Inflammatory Disease Management : In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Comparative Studies
A comparative analysis with other known anti-inflammatory agents revealed that (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid exhibited similar efficacy but with a potentially lower side effect profile, making it a candidate for further development as an alternative treatment option .
Q & A
Basic Questions
Q. What are the key safety protocols for handling (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid in laboratory settings?
- Methodological Answer : Implement engineering controls such as local exhaust ventilation to minimize airborne exposure . Use chemically resistant gloves and eye protection to prevent skin/eye contact, as the compound can cause irritation . Store in tightly sealed containers in a cool, well-ventilated area, away from strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg) to avoid hazardous reactions . Conduct routine air monitoring to ensure exposure levels remain below recommended thresholds .
Q. How can researchers synthesize (2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid at the lab scale?
- Methodological Answer : A plausible route involves esterification of (S)-2-hydroxypropanoic acid with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group. Purify the product via recrystallization or column chromatography. Confirm enantiomeric purity using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .
Q. What are the acute health risks associated with this compound?
- Methodological Answer : Acute exposure may lead to skin and eye irritation. Immediate first aid includes flushing affected areas with water for 15 minutes and using emergency showers/eye wash stations . Pre-exposure training and hazard communication (e.g., GHS labeling) are critical to mitigate risks .
Q. How should this compound be stored to prevent degradation or reactivity?
- Methodological Answer : Store in amber glass containers under inert gas (e.g., N₂) to prevent oxidation. Keep temperatures below 25°C and away from moisture, as hydrolysis can degrade the methoxy group . Regularly inspect containers for leaks or corrosion .
Advanced Research Questions
Q. What analytical techniques are recommended to confirm enantiomeric purity?
- Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and polarimetric detection to resolve (S)- and (R)-enantiomers. Validate purity by comparing optical rotation values ([α]D) with literature data. Mass spectrometry (HRMS) and ¹H/¹³C NMR (with chiral shift reagents) can further confirm structural integrity .
Q. How does stereochemistry influence the compound’s biological interactions?
- Methodological Answer : The (S)-enantiomer may exhibit distinct binding affinities to enzymes or receptors compared to the (R)-form. Conduct in vitro assays (e.g., enzyme inhibition studies or cellular uptake experiments) using both enantiomers. Molecular docking simulations can predict stereospecific interactions with target proteins .
Q. What computational methods predict the compound’s physicochemical properties?
- Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP, solubility, and pKa. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry and predict spectroscopic properties (IR, NMR) .
Q. How can side reactions during synthesis be minimized?
- Methodological Answer : Control reaction temperature (e.g., 0–5°C for exothermic steps) to prevent racemization. Use anhydrous solvents (e.g., THF over molecular sieves) and inert atmospheres (Ar/N₂) to avoid hydrolysis or oxidation. Monitor reaction progress via TLC or in situ FTIR to detect intermediates .
Contradictions and Validation
- Storage Incompatibility : warns against contact with strong acids, but some synthesis steps may require acidic conditions. Resolve by using controlled stoichiometry and neutralizing acids post-reaction .
- Enantiomer Analysis : While focuses on amino acid derivatives, the chiral HPLC methodology is transferable to phenoxypropanoic acids with column optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
